1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in regioselective 1,3-dipolar cycloadditions, contributing to the efficient synthesis of various heterocyclic compounds, including pyrazoles and pyrazolo[1,5-a]pyrimidines. These syntheses play a crucial role in developing compounds with potential biological activities. The synthetic routes for these compounds are innovative and contribute significantly to organic and medicinal chemistry, providing a foundation for further exploration of their applications in various scientific fields (Zaki, Sayed, & Elroby, 2016).
Potential Biological Activities
Various derivatives of the specified chemical structure have demonstrated a range of biological activities, which are of great interest in pharmaceutical and medicinal chemistry research. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties, showing promise against both gram-positive and gram-negative bacteria. Such studies suggest potential applications of these compounds in developing new antimicrobial agents (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016).
Moreover, the exploration of these compounds in the synthesis of nucleosides and their quantum chemical studies indicate a wide array of chemical behaviors and interactions that can be pivotal in designing drugs with targeted biological functions. Although some derivatives did not show significant activity against specific viruses, the structural insights and synthetic methodologies developed provide valuable information for future drug design and discovery processes (Amer, Senior, & Fan, 2012).
Antiviral and Anticancer Applications
Derivatives of this compound class have also been evaluated for their antiviral properties, particularly against hepatitis B virus (HBV), demonstrating moderate to high activities. This highlights the potential of these compounds in antiviral therapy and encourages further research into their mechanism of action and efficacy in viral inhibition (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Furthermore, novel synthesis strategies leading to pyrazolo[4,3-c]pyridine derivatives have shown anticancer activity, particularly against human breast, liver, and colon carcinoma cell lines. This underscores the importance of these compounds in developing new anticancer drugs and opens new avenues for research into their potential therapeutic applications (Metwally & Deeb, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the receptor’s response to glutamate, the natural ligand .
Biochemical Pathways
mGluR2 is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events . The modulation of mGluR2 by this compound can affect these pathways and their downstream effects.
Result of Action
The action of this compound as a NAM of mGluR2 can lead to a decrease in the response to glutamate, potentially affecting neuronal excitability and synaptic transmission . This could have implications for various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Action Environment
Environmental factors such as pH can influence the stability of similar compounds Additionally, the efficacy of this compound may be influenced by factors such as the concentration of glutamate in the synaptic cleft and the presence of other allosteric modulators
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrazolo-pyrazinone compounds, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is not well-defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-2-5-16(13(21)15-11)6-3-12(20)17-7-8-18-10(9-17)1-4-14-18/h1-2,4-5H,3,6-9H2,(H,15,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOCFVSRDJFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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